Methyl 2-(thiophene-2-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

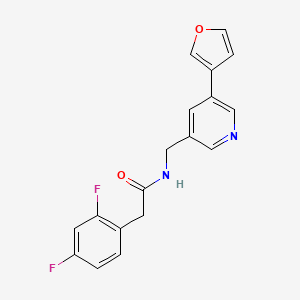

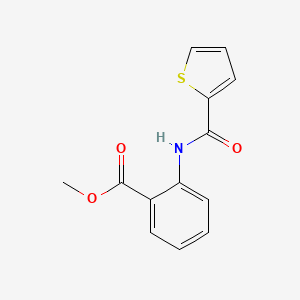

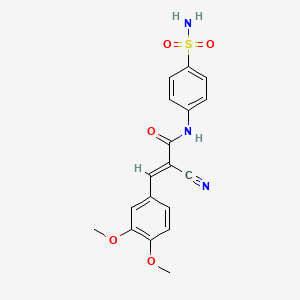

Methyl 2-(thiophene-2-carboxamido)benzoate is a chemical compound derived from methylanthralate. It is synthesized by reacting methylanthralate with 2-thiophencarbonyl chloride, resulting in a compound that serves as an intermediate for further chemical transformations. This compound is part of a series of thiophene-2-carboxamide based benzohydrazide derivatives that have been explored for their potential as cholinesterase inhibitors and antioxidants .

Synthesis Analysis

The synthesis of Methyl 2-(thiophene-2-carboxamido)benzoate involves a multi-step process. Starting with methylanthralate (1), it is derivatized to form the target compound (3) by reacting with 2-thiophencarbonyl chloride. This intermediate is then treated with hydrazine hydrate to yield N-(2-(hydrazinecarbonyl)phenyl)thiophene-2-carboxamide (4). Subsequent reactions with various aldehydes lead to the formation of Schiff base derivatives (5–20) with high yields, indicating a robust synthetic pathway .

Molecular Structure Analysis

The molecular structure of Methyl 2-(thiophene-2-carboxamido)benzoate has been characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. These methods confirm the presence of the thiophene ring and the carboxamido linkage to the benzene ring. The compound serves as a precursor to a series of Schiff base derivatives, which exhibit a range of biological activities .

Chemical Reactions Analysis

Methyl 2-(thiophene-2-carboxamido)benzoate undergoes further chemical reactions to produce a variety of Schiff base derivatives. These derivatives are obtained by reacting the compound with different aldehydes, leading to a series of compounds with potential biological activities. The Schiff base derivatives exhibit varying degrees of inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes, with some compounds also showing antioxidant potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(thiophene-2-carboxamido)benzoate and its derivatives are inferred from their synthesis and molecular structure. The high yields of the Schiff base derivatives suggest that the reactions are efficient and the compounds are stable. The biological evaluation of these compounds indicates that they have significant inhibitory effects on cholinesterase enzymes, with some derivatives also displaying antioxidant properties. The structure-activity relationship analysis reveals that para substitution of the benzene ring with more electronegative groups enhances the activity of the compounds against the enzymes .

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibitors and Antioxidants

Methyl 2-(thiophene-2-carboxamido)benzoate, derived from Methylanthralate, has been explored as a potential cholinesterase inhibitor and antioxidant. It shows significant inhibition against butyrylcholinesterase and acetylcholinesterase enzymes, making it a candidate for therapeutic research in conditions like Alzheimer's disease. Additionally, some derivatives exhibit notable antioxidant properties, suggesting potential in oxidative stress-related diseases (Kausar et al., 2021).

Luminescent Sensory Materials

Thiophene-based metal-organic frameworks (MOFs) featuring methyl 2-(thiophene-2-carboxamido)benzoate analogs exhibit efficient luminescence, making them highly selective and sensitive sensors for environmental contaminants like mercury and chromium. This research opens avenues for using these compounds in environmental monitoring and hazardous material detection (Zhao et al., 2017).

Fluorescent Properties

Research has shown that certain benzo[c]thiophenes, synthesized through the reaction of thiophen-2-carboxamides, display strong solid-state fluorescence. This property is significant for applications in material science, particularly in developing new fluorescent materials for various technological applications (Fukuzumi et al., 2016).

Conductive Binders in Lithium-Ion Batteries

Compounds like cyclopentadithiophene and methyl-2,5-dibromobenzoate, related to methyl 2-(thiophene-2-carboxamido)benzoate, have been used to create conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries. This application signifies the compound's potential in enhancing the performance and stability of lithium-ion batteries (Wang et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-(thiophene-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-13(16)9-5-2-3-6-10(9)14-12(15)11-7-4-8-18-11/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVBXWZBRZWPGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-thienylcarbonyl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)